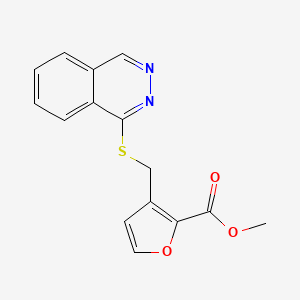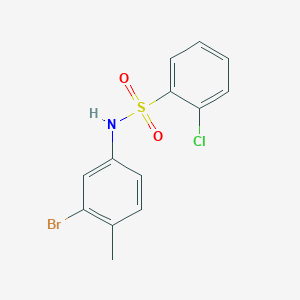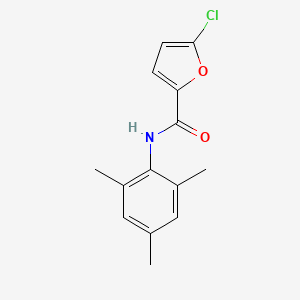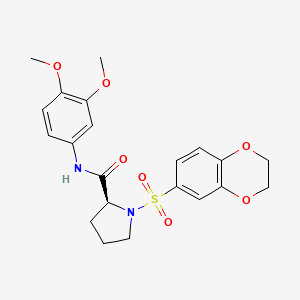
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate, also known as Methyl PSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the furanocarboxylic acid ester family and has a unique structure that makes it a promising candidate for various applications. In
Wirkmechanismus
The mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce cell proliferation by inhibiting the cell cycle and inducing cell cycle arrest. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its high potency and specificity towards cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. One of the main areas of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC and its potential therapeutic applications in various diseases. Furthermore, there is a need for in vivo studies to evaluate the safety and efficacy of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC as a potential cancer treatment. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is also an important area of future research.
Synthesemethoden
The synthesis of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC involves a multi-step process that starts with the reaction of phthalazin-1-ylmethylamine with furan-2-carboxylic acid. This reaction yields the intermediate compound, which is then reacted with thionyl chloride to produce the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with methyl alcohol to produce Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)13-11(6-7-20-13)9-21-14-12-5-3-2-4-10(12)8-16-17-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJNVVMWVNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)
![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)



![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)